BenchChemオンラインストアへようこそ!

PK44

DPP-IV inhibition IC50 diabetes research

PK44 is a high-selectivity DPP-IV inhibitor (>1000-fold over DPP-8/9) with an IC50 of 15.8 nM. This indazole-based tool compound enables precise study of GLP-1 pathways and glucose homeostasis without off-target confounding effects, making it a critical benchmark for metabolic disorder research and DPP-IV assay development.

Molecular Formula C17H16F5N7O
Molecular Weight 429.3 g/mol
Cat. No. B10768971
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePK44
Molecular FormulaC17H16F5N7O
Molecular Weight429.3 g/mol
Structural Identifiers
SMILESC1CN2C(=NN=C2C(F)(F)F)CN1C(=O)CC(CC3=C4C=CC(=C(C4=NN3)F)F)N
InChIInChI=1S/C17H16F5N7O/c18-10-2-1-9-11(24-26-15(9)14(10)19)5-8(23)6-13(30)28-3-4-29-12(7-28)25-27-16(29)17(20,21)22/h1-2,8H,3-7,23H2,(H,24,26)/t8-/m1/s1
InChIKeyLIPWZZYFIVYJSI-MRVPVSSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PK44: A Potent and Selective DPP-IV Inhibitor for Diabetes Research


PK44, also known as PK-44 or PK44 phosphate (CAS: 1017682-65-3 for free base; 1017682-66-4 for phosphate salt), is a synthetic small-molecule inhibitor of dipeptidyl peptidase IV (DPP-IV), a serine protease that plays a critical role in glucose metabolism by degrading incretin hormones such as glucagon-like peptide-1 (GLP-1) . The compound is characterized by its indazole-based core structure and exhibits high selectivity for DPP-IV over the closely related enzymes DPP-8 and DPP-9, a key differentiator in the gliptin class . PK44 is supplied as a research tool for in vitro and in vivo studies focused on type 2 diabetes and metabolic disorders.

The Critical Distinction: PK44's Selectivity Profile Versus Generic DPP-IV Inhibitors


Direct substitution of PK44 with other DPP-IV inhibitors, such as sitagliptin, vildagliptin, or saxagliptin, is not scientifically justified due to significant differences in selectivity profiles. While many gliptins achieve nanomolar potency against DPP-IV, their off-target inhibition of the structurally homologous enzymes DPP-8 and DPP-9 varies dramatically, a factor directly linked to preclinical toxicity profiles [1]. PK44's selectivity margin of >1000-fold for DPP-IV over DPP-8/9 provides a distinct experimental window, whereas vildagliptin's selectivity is <300-fold and saxagliptin's is <450-fold [2]. This quantitative disparity means that substituting one compound for another can lead to confounding off-target effects in cellular and in vivo models, compromising data reproducibility and biological interpretation.

Head-to-Head Evidence: PK44's Differentiated Performance Data


DPP-IV Inhibitory Potency: A Comparative IC50 Analysis

PK44 demonstrates potent inhibition of human DPP-IV with an IC50 value of 15.8 nM . This potency is comparable to that of sitagliptin (IC50 = 18 nM) but is less potent than saxagliptin (IC50 = 1.5 nM) and more potent than vildagliptin (IC50 = 34 nM) [1]. This positions PK44 as a mid-range potency tool compound within the gliptin class, offering a different experimental window compared to ultra-potent inhibitors like linagliptin (IC50 = 0.14 nM) [1].

DPP-IV inhibition IC50 diabetes research enzyme assay

Selectivity Over DPP-8 and DPP-9: A Critical Safety Differentiator

PK44 exhibits >1000-fold selectivity for DPP-IV over the closely related enzymes DPP-8 and DPP-9 . This selectivity margin is significantly greater than that of vildagliptin (<300-fold) and saxagliptin (<450-fold), but lower than that of sitagliptin (>2,600-fold), alogliptin (>10,000-fold), and linagliptin (>10,000-fold) [1]. This quantitative difference in selectivity is a key parameter for researchers concerned with DPP-8/9-mediated toxicities observed in preclinical models [2].

DPP-8 DPP-9 selectivity off-target toxicity safety pharmacology

In Vivo Efficacy: Improvement in Glucose Tolerance

PK44 has been shown to improve glucose tolerance in a mouse oral glucose tolerance test (OGTT) . This in vivo functional readout confirms that the compound's in vitro potency and selectivity translate to a pharmacodynamic effect on glucose homeostasis, a hallmark of DPP-IV inhibitor activity . While direct head-to-head in vivo data comparing PK44 to other gliptins in the same model is not publicly available, this functional validation supports its utility in preclinical diabetes research.

oral glucose tolerance test OGTT in vivo pharmacology type 2 diabetes model

Optimizing PK44 Utilization: Defined Research Applications


Investigating the Therapeutic Window of DPP-IV Inhibition with Intermediate Selectivity

PK44's selectivity profile (>1000-fold over DPP-8/9) is quantitatively distinct from both low-selectivity inhibitors (e.g., vildagliptin, saxagliptin) and ultra-selective inhibitors (e.g., alogliptin, linagliptin). Researchers can use PK44 as a tool compound to study the relationship between DPP-8/9 inhibition and on-target DPP-IV efficacy in cellular or in vivo models. By comparing the effects of PK44 with those of a less selective inhibitor, scientists can delineate the contribution of DPP-8/9 off-target activity to observed phenotypes, leveraging the compound's specific quantitative selectivity margin as an experimental variable .

In Vitro Enzymology and Cellular Assays for Metabolic Research

With a well-characterized IC50 of 15.8 nM against human DPP-IV, PK44 is a reliable reference inhibitor for in vitro enzyme activity assays and for use in cellular systems to modulate GLP-1 degradation pathways . Its moderate potency compared to saxagliptin or linagliptin may be advantageous in assays where complete enzyme inhibition is undesirable or where a more graded response is needed to study concentration-dependent effects on incretin signaling [1].

In Vivo Pharmacodynamic Studies in Murine Models of Glucose Intolerance

PK44's demonstrated efficacy in improving glucose tolerance in a mouse OGTT model validates its use in acute in vivo studies of glucose homeostasis . Researchers can employ PK44 to explore the acute effects of DPP-IV inhibition on plasma GLP-1 levels and insulin secretion in response to a glucose challenge. While its pharmacokinetic properties are not fully disclosed in public literature, it serves as a useful tool for acute pharmacodynamic experiments and for benchmarking against other gliptins in the same experimental system [1].

Selectivity Profiling and Counter-Screening in DPP Family Enzyme Panels

Given its >1000-fold selectivity over DPP-8 and DPP-9, PK44 is an ideal control compound for establishing assay windows in DPP enzyme selectivity panels . Researchers developing novel DPP-IV inhibitors can use PK44 as a benchmark to assess the selectivity of their own compounds, ensuring that new chemical entities meet or exceed the selectivity threshold demonstrated by PK44 [1]. This application is particularly relevant for early-stage drug discovery programs aiming to avoid DPP-8/9-related toxicities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for PK44

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.